molecular formula C15H29N3 B11748627 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

Cat. No.: B11748627
M. Wt: 251.41 g/mol
InChI Key: CKLURRDUZXYRQC-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a butan-2-yl group and a heptyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine can be achieved through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, providing the desired pyrazole derivatives in good yields.

Another method involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves large-scale synthesis using efficient and cost-effective methods. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine or heating in DMSO under oxygen can afford a wide variety of pyrazoles in very good yields .

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds. These products can have diverse applications in different fields.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine include:

Uniqueness

What sets this compound apart is its unique combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C15H29N3/c1-4-6-7-8-9-11-16-13-15-10-12-17-18(15)14(3)5-2/h10,12,14,16H,4-9,11,13H2,1-3H3

InChI Key

CKLURRDUZXYRQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1C(C)CC

Origin of Product

United States

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